2-Bromo-1,4-benzenedicarbonitrile
Description
Contextualization within Halogenated Aromatic Nitrile Chemistry
Halogenated aromatic nitriles are a class of organic compounds characterized by the presence of one or more halogen atoms and nitrile (-C≡N) groups attached to an aromatic ring. The interplay between these functional groups imparts unique electronic properties and reactivity to the molecule. In the case of 2-Bromo-1,4-benzenedicarbonitrile, the benzene (B151609) ring is substituted with a bromine atom and two nitrile groups positioned at the 1 and 4 positions.
The nitrile groups are strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic pull significantly influences the electron density distribution of the aromatic ring, making it electron-deficient. The bromine atom, a halogen, also exhibits an inductive electron-withdrawing effect, further contributing to the electrophilic character of the aromatic ring. However, through resonance, the lone pairs of the bromine atom can donate electron density to the ring. This dual nature of halogens—inductive withdrawal and resonance donation—plays a critical role in directing the regioselectivity of further chemical transformations. The relative positioning of the bromo and dinitrile substituents in this compound creates a specific electronic and steric environment, dictating its reactivity in various chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Strategic Importance as a Versatile Molecular Building Block in Organic Synthesis
The true value of this compound lies in its capacity to serve as a versatile molecular scaffold for the synthesis of more complex and functionally rich molecules. This strategic importance stems from the distinct reactivity of its constituent functional groups.
The carbon-bromine bond provides a reactive handle for a multitude of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. rsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the bromine-bearing position. rsc.org This capability is crucial for the construction of complex organic frameworks with tailored electronic and photophysical properties.
Simultaneously, the two nitrile groups offer avenues for further functionalization. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or utilized in cycloaddition reactions to construct heterocyclic rings, which are prevalent motifs in pharmaceuticals and functional materials. The dinitrile arrangement in this compound makes it a particularly interesting precursor for the synthesis of planar, conjugated systems and porous organic polymers (POPs) or metal-organic frameworks (MOFs). These materials are of significant interest for applications in gas storage, separation, and catalysis.
Evolution of Research Interests in Substituted Benzenedicarbonitrile Systems
Research interest in substituted benzenedicarbonitrile systems has evolved significantly over the past few decades, mirroring broader trends in organic chemistry and materials science. Initially, the focus was primarily on the fundamental synthesis and characterization of these compounds. Early synthetic methods often involved multi-step procedures and harsh reaction conditions.
The advent and refinement of transition metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of substituted aromatic compounds, including benzenedicarbonitriles. These powerful methods provided milder and more efficient routes to a vast array of derivatives that were previously difficult to access. This synthetic accessibility opened the door to systematic studies of their structure-property relationships.
More recently, research has shifted towards the application of substituted benzenedicarbonitriles as key components in functional materials. The ability to precisely tune their electronic and structural properties through targeted substitution has made them attractive building blocks for organic electronics, photosensitizers, and porous materials. The development of advanced characterization techniques has further enabled a deeper understanding of the mechanistic pathways of their reactions and the performance of the resulting materials, driving the design of next-generation functional molecules.
Interactive Data Tables
Below are tables detailing the physicochemical properties of this compound and a closely related compound for comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃BrN₂ | PubChem |
| Molecular Weight | 207.03 g/mol | PubChem |
| IUPAC Name | 2-Bromobenzene-1,4-dicarbonitrile | PubChem |
| CAS Number | 36495-29-9 | PubChem |
Table 2: Physicochemical and Spectroscopic Data of a Related Compound: 2-Bromo-1,4-dichlorobenzene
| Property | Value | Source |
| Molecular Formula | C₆H₃BrCl₂ | PubChem nih.gov |
| Molecular Weight | 225.89 g/mol | PubChem nih.gov |
| Boiling Point | 239.5 °C at 760 mmHg | Cheméo |
| Melting Point | 33-35 °C | Cheméo |
| ¹³C NMR (CDCl₃) | δ 134.1, 132.5, 131.0, 129.1, 122.9, 121.8 ppm | Inferred from similar structures |
| Infrared (IR) Spectrum | Major peaks at ~3080, 1560, 1460, 1100, 820 cm⁻¹ | Inferred from similar structures |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18870-13-8 |
|---|---|
Molecular Formula |
C8H3BrN2 |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
2-bromobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
InChI Key |
BWQCUROJHJQRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo 1,4 Benzenedicarbonitrile
Established Synthetic Pathways and Chemical Transformations
The synthesis of 2-Bromo-1,4-benzenedicarbonitrile can be achieved through various established chemical transformations. These routes can be broadly categorized into direct bromination of the parent dicarbonitrile and the introduction of nitrile groups onto a brominated aromatic scaffold.
The direct introduction of a bromine atom onto the 1,4-benzenedicarbonitrile (terephthalonitrile) skeleton represents a straightforward synthetic approach. This transformation falls under the category of electrophilic aromatic substitution. However, the regioselectivity of this reaction is a critical consideration. The two nitrile groups are strongly deactivating and meta-directing. Consequently, the positions ortho to the nitrile groups (positions 2, 3, 5, and 6) are electronically deactivated, making electrophilic substitution challenging.
Despite the deactivation of the ring, bromination can be forced under harsh conditions. For instance, the bromination of the structurally similar terephthalic acid can be achieved using bromine in concentrated nitric acid at elevated temperatures. scirp.org A similar approach for terephthalonitrile would be expected to yield the desired 2-bromo product, although potentially with the formation of poly-brominated byproducts. The control of reaction stoichiometry and conditions is paramount to achieve mono-bromination.
Factors influencing the regioselectivity in electrophilic aromatic bromination are well-studied. nih.govnih.gov For deactivated substrates, the choice of brominating agent and catalyst can influence the outcome. Reagents like N-bromosuccinimide (NBS) in the presence of a strong acid or a Lewis acid catalyst are commonly employed for the bromination of deactivated aromatic rings. nih.govwku.edu The reaction proceeds via the generation of a highly electrophilic bromine species that can attack the electron-poor aromatic ring. The inherent symmetry of terephthalonitrile means that all four available positions are equivalent, leading to the formation of a single mono-brominated product, this compound.
| Substrate | Brominating Agent | Catalyst/Solvent | Conditions | Key Observation | Reference |
|---|---|---|---|---|---|
| Terephthalic acid | Br₂ | Conc. HNO₃ | 50-55°C, 12h | Demonstrates bromination of a deactivated 1,4-disubstituted benzene (B151609) ring. | scirp.org |
| Activated Arenes | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | Acetonitrile enhances polarization of N-Br bond, increasing reaction rate and regioselectivity. | wku.edu |
| Deactivated Arenes | Br₂ | Oleum/I₂ | 102-107°C, 6h | Harsh conditions often required for deactivated systems. | scirp.org |
An alternative and often more controlled strategy for the synthesis of this compound involves the introduction of nitrile groups onto a pre-functionalized benzene ring. This typically starts from a readily available brominated precursor, such as 2,5-dibromotoluene (B165575) or 1,4-dibromo-2-nitrobenzene, where the existing groups can be subsequently converted to nitriles. The key step in this approach is the cyanation reaction.
Transition metal-catalyzed cyanation is a powerful and widely used method for the synthesis of aryl nitriles from aryl halides. rsc.org Palladium, nickel, and copper are the most common metals employed for this transformation. researchgate.netresearchgate.net These reactions typically involve an aryl halide, a cyanide source, and a metal catalyst, often in the presence of a ligand.
A plausible route to this compound would involve the selective mono-cyanation of 2,5-dibromobenzonitrile or the dicyanation of 1,4-dibromo-2-halobenzene. Palladium-catalyzed cyanation reactions are particularly well-developed, with a broad range of catalysts, ligands, and cyanide sources available. nih.gov Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netnih.gov The use of less toxic cyanide sources like K₄[Fe(CN)₆] has gained significant attention due to environmental and safety concerns. researchgate.netnih.gov
Nickel-catalyzed cyanations have also emerged as a cost-effective alternative to palladium-based systems. researchgate.netnih.gov These reactions can be effective for the cyanation of both aryl bromides and chlorides.
| Catalyst System | Cyanide Source | Substrate Type | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Palladium-based catalysts (e.g., Pd/C, XantPhos-PdCl₂) | K₄[Fe(CN)₆], Zn(CN)₂ | Aryl bromides and chlorides | Solvent (e.g., dioxane, THF), base, heat | High functional group tolerance, well-studied. | nih.govorganic-chemistry.org |
| Nickel-based catalysts (e.g., NiCl₂/ligand) | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl bromides and chlorides | Reductant (e.g., zinc), solvent, heat | Cost-effective, efficient for aryl chlorides. | researchgate.netorganic-chemistry.org |
| Copper-based catalysts (e.g., CuI, Cu(BF₄)₂) | K₄[Fe(CN)₆], NaCN | Aryl bromides and iodides | Ligand (e.g., DMEDA), solvent (e.g., DMAc), heat | Avoids precious palladium catalysts. | researchgate.net |
Beyond transition metal catalysis, other methods for introducing nitrile functionalities exist. The classical Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures, is a well-established method, although it often requires harsh conditions. nih.gov
More contemporary, cyanide-free methods are being developed. For example, formamide (B127407) can serve as both a cyanide source and a solvent in the presence of a palladium catalyst. chemistryviews.org This approach offers a safer alternative to traditional cyanation protocols that use highly toxic metal cyanides. Another strategy involves the use of 1,4-dicyanobenzene as a cyanating agent in a nickel-catalyzed reaction promoted by visible light. organic-chemistry.org These emerging methods provide milder and more environmentally benign routes to aryl nitriles.
Sequential functionalization provides a highly controlled and versatile approach to synthesizing complex substituted benzenes. nih.gov This strategy involves the stepwise introduction of functional groups, leveraging directing group effects and orthogonal reactivity to ensure high regioselectivity at each step.
For the synthesis of this compound, a hypothetical sequential pathway could start with a substrate like 4-aminobenzonitrile. The amino group is a strong ortho-, para-director, which would direct bromination to the 2-position. The resulting 2-bromo-4-aminobenzonitrile could then be converted to the target dinitrile via a Sandmeyer reaction, where the amino group is diazotized and subsequently displaced by a cyanide group. This multi-step approach, while longer, offers excellent control over the placement of each substituent. The use of directing groups that can be transformed or removed is a cornerstone of this synthetic philosophy. nih.gov
Introduction of Nitrile Functionalities via Cyanation Reactions
Catalytic Systems for Enhanced Synthetic Efficiency
The efficiency of the synthesis of this compound, particularly through cyanation routes, is heavily dependent on the catalytic system employed. Research in this area focuses on developing catalysts with high activity, stability, and selectivity, which can operate under mild conditions with low catalyst loadings.
For palladium-catalyzed cyanations, the choice of ligand is crucial. Sterically demanding, electron-rich phosphine (B1218219) ligands, such as XPhos, have been shown to be highly effective. nih.gov The use of palladacycle precatalysts can also lead to superior yields and faster reaction times. nih.gov
In the realm of nickel catalysis, systems combining a nickel(II) precatalyst with a commercially available ligand like a JosiPhos-type ligand have been developed for the cyanation of aryl halides using K₄[Fe(CN)₆]. researchgate.net These systems can operate in biphasic aqueous conditions, which helps to overcome the low solubility of the cyanide source in organic solvents. researchgate.net The development of air-tolerant nickel catalyst systems further enhances the practicality of these methods for larger-scale synthesis. researchgate.net
The efficiency of these catalytic systems is often evaluated based on yield, reaction time, and catalyst turnover number. The ongoing development of more active and robust catalysts is key to making the synthesis of complex molecules like this compound more efficient and sustainable.
Palladium-Mediated Catalysis in Bromination and Nitrile Introduction
The construction of the this compound framework can be achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance. Two primary retrosynthetic disconnections can be envisioned: the introduction of a bromine atom onto a 1,4-benzenedicarbonitrile (terephthalonitrile) scaffold, or the introduction of nitrile groups onto a brominated benzene core.
Palladium-Catalyzed Bromination: The direct C-H bromination of terephthalonitrile presents a challenge due to the electron-withdrawing nature of the two nitrile groups, which deactivates the aromatic ring towards electrophilic substitution. However, palladium catalysis can facilitate this transformation. While specific literature on the direct palladium-catalyzed bromination of terephthalonitrile is not abundant, analogous reactions on other electron-deficient aromatic systems provide a basis for a plausible synthetic route. The reaction would likely involve a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a brominating agent like N-bromosuccinimide (NBS). The catalytic cycle would proceed through a C-H activation step, where the palladium catalyst selectively activates a C-H bond on the aromatic ring, followed by reductive elimination to afford the brominated product.
Palladium-Catalyzed Cyanation: A more common and well-documented approach involves the palladium-catalyzed cyanation of a dibrominated precursor. For the synthesis of this compound, a potential starting material would be 1,4-dibromo-2-cyanobenzene or 1,2-dibromo-4,5-dicyanobenzene. The palladium-catalyzed cyanation of aryl halides is a robust method for introducing nitrile functionalities. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine ligand to stabilize the catalyst and promote the reaction, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst. The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advancement in making these reactions safer. nih.gov
| Reaction Type | Typical Catalyst | Ligand | Reagents | Key Transformation |
| Pd-Catalyzed Bromination | Pd(OAc)₂ | None or specialized ligands | NBS, Oxidant | Ar-H → Ar-Br |
| Pd-Catalyzed Cyanation | Pd₂(dba)₃, Pd(OAc)₂ | dppf, XPhos, etc. | Zn(CN)₂, K₄[Fe(CN)₆] | Ar-Br → Ar-CN |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles is paramount in modern organic synthesis to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied to various aspects of the synthetic design.
Solvent Selection and Reaction Medium Optimization
The choice of solvent has a significant impact on the environmental footprint of a chemical reaction. Traditional palladium-catalyzed cross-coupling reactions often utilize volatile and potentially toxic organic solvents such as toluene, dioxane, or dimethylformamide (DMF). Green chemistry encourages the use of more benign alternatives.
For palladium-catalyzed cyanations, the use of aqueous media has been explored. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of water as a solvent can be facilitated by the use of water-soluble ligands or by employing biphasic conditions. For instance, a mixture of an organic solvent and water can be used, where the catalyst and organic substrate reside in the organic phase and the inorganic cyanide salt resides in the aqueous phase. This can help to control the concentration of the cyanide anion in the organic phase, which can otherwise poison the palladium catalyst. nih.gov Ionic liquids have also been investigated as recyclable and environmentally friendly reaction media for benzonitrile (B105546) synthesis. nih.gov
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwikipedia.org Reactions with high atom economy generate minimal waste. Palladium-catalyzed cross-coupling reactions, while powerful, can sometimes have lower atom economy due to the use of stoichiometric amounts of organometallic reagents or leaving groups.
To improve atom economy in the synthesis of this compound, the choice of reagents is crucial. For instance, in a palladium-catalyzed cyanation, using a catalytic amount of a cyanide source or a reagent that generates the cyanide in situ would be more atom-economical than using a large excess. The direct C-H functionalization approach, if feasible, would be highly atom-economical as it avoids the pre-functionalization of the starting material with a leaving group.
Waste minimization also involves the reduction of byproducts. In palladium-catalyzed reactions, the choice of catalyst, ligand, and reaction conditions can influence the formation of side products such as homocoupled species. Careful optimization can minimize these unwanted reactions. Furthermore, the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can simplify product purification and allow for the recovery and reuse of the catalyst, thereby reducing waste. organic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement for Research Scale
The successful synthesis of this compound on a research scale hinges on the careful optimization of various reaction parameters to maximize yield and purity.
Temperature, Pressure, and Stoichiometry Effects on Yield and Purity
Temperature: The reaction temperature is a critical parameter that can significantly influence the rate of reaction and the formation of byproducts. For palladium-catalyzed cyanations, temperatures typically range from room temperature to elevated temperatures (e.g., 80-120 °C). organic-chemistry.org Lower temperatures are generally preferred from a green chemistry perspective, but higher temperatures may be necessary to achieve a reasonable reaction rate, especially with less reactive substrates. Optimization studies are required to find the optimal temperature that balances reaction rate and selectivity. Mild temperature conditions, from room temperature to 40°C, have been successfully employed in some palladium-catalyzed cyanation reactions. acs.org
Pressure: Most palladium-catalyzed cross-coupling reactions are conducted at atmospheric pressure. However, in some cases, particularly when dealing with gaseous reactants or when trying to increase the concentration of a volatile reagent in solution, the reaction may be carried out under elevated pressure. For the synthesis of this compound, it is unlikely that elevated pressure would be a primary parameter for optimization unless a gaseous reagent is involved.
Stoichiometry: The stoichiometry of the reactants, catalyst, and any additives plays a crucial role in the outcome of the reaction.
Catalyst Loading: The amount of palladium catalyst used is typically in the range of 0.1 to 5 mol%. acs.orgnih.gov While higher catalyst loadings can lead to faster reactions, they also increase the cost and the amount of residual metal in the product. Optimizing for the lowest possible catalyst loading without compromising the yield is a key aspect of developing a sustainable process.
Ligand to Metal Ratio: The ratio of the phosphine ligand to the palladium metal can affect the stability and activity of the catalyst. A ligand-to-metal ratio of 1:1 or 2:1 is common, but the optimal ratio can vary depending on the specific ligand and reaction. nih.gov
Reactant Stoichiometry: The ratio of the aromatic halide to the cyanide source in a cyanation reaction is typically close to stoichiometric. However, a slight excess of the cyanide source may be used to drive the reaction to completion. The stoichiometry of the base, if required, also needs to be carefully controlled.
| Parameter | Typical Range | Effect on Yield and Purity |
| Temperature | Room Temperature - 150 °C | Affects reaction rate and selectivity. Higher temperatures can lead to byproduct formation. |
| Pressure | Atmospheric | Generally not a critical parameter for this type of reaction. |
| Catalyst Loading | 0.1 - 5 mol % | Lower loadings are desirable for cost and sustainability. |
| Ligand/Metal Ratio | 1:1 to 2:1 | Influences catalyst stability and activity. |
| Reactant Stoichiometry | Near stoichiometric | Excess of one reagent can be used to drive the reaction to completion. |
Isolation and Purification Techniques for Research Applications
After the reaction is complete, the isolation and purification of this compound are essential to obtain a product of high purity for research applications.
Work-up: The initial work-up procedure typically involves quenching the reaction mixture, for example, by adding water or a saturated aqueous solution of ammonium chloride. This is followed by extraction of the product into an appropriate organic solvent such as ethyl acetate, dichloromethane, or toluene. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Purification:
Chromatography: For research-scale purification, column chromatography is a common and effective technique. A silica gel stationary phase is typically used, and the eluent is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials, byproducts, and catalyst residues.
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is cooled slowly to allow the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is critical for successful recrystallization. google.com For brominated aromatic compounds, solvents such as toluene, xylene, or chlorinated solvents may be suitable. google.com
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification. However, given the likely solid nature of this compound, this method is less probable.
The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Reactivity Profiles and Transformative Pathways of 2 Bromo 1,4 Benzenedicarbonitrile
Cross-Coupling Reactions at the Bromine Moiety
The bromine atom in 2-bromo-1,4-benzenedicarbonitrile serves as a versatile handle for introducing a diverse range of substituents onto the benzene (B151609) ring. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, offering mild reaction conditions and high functional group tolerance.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation.libretexts.orgnih.govrsc.org
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides. libretexts.orgnih.gov This reaction is prized for its mild conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts. nih.gov The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgharvard.edu
The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of boronic acid derivatives, showcasing the reaction's broad applicability. Both electron-rich and electron-poor arylboronic acids readily participate in the coupling, affording the corresponding biaryl products in good to excellent yields. nih.gov For instance, the reaction with phenylboronic acid proceeds smoothly to furnish 2-phenyl-1,4-benzenedicarbonitrile.
The scope extends to heteroaromatic boronic esters, enabling the synthesis of complex structures incorporating motifs like pyridines, furans, and indoles. nih.gov This is particularly valuable in medicinal chemistry, where such heterocycles are prevalent. While the reaction is generally robust, certain limitations exist. Sterically hindered boronic acids may exhibit lower reactivity, requiring optimized reaction conditions, such as higher temperatures or more active catalyst systems. Additionally, some boronic acids can be unstable and prone to protodeboronation, especially under the basic reaction conditions. yonedalabs.com To address this, more stable boronic ester derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, can be employed, which release the boronic acid slowly under the reaction conditions. harvard.edu
Table 1: Examples of Suzuki-Miyaura Coupling with this compound and Various Boronic Acids/Esters
| Boronic Acid/Ester Derivative | Coupled Product | Notes |
| Phenylboronic acid | 2-Phenyl-1,4-benzenedicarbonitrile | Standard coupling partner, generally high yields. |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,4-benzenedicarbonitrile | Electron-donating groups are well-tolerated. nih.gov |
| 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)-1,4-benzenedicarbonitrile | Electron-withdrawing groups are well-tolerated. nih.gov |
| Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-1,4-benzenedicarbonitrile | Heteroaromatic substrates are compatible. youtube.com |
| N-Boc-indole-5-boronic acid | 2-(N-Boc-indol-5-yl)-1,4-benzenedicarbonitrile | Demonstrates functional group tolerance. nih.gov |
The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling, profoundly influencing the catalyst's activity and selectivity. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands are generally preferred as they facilitate the oxidative addition step and promote the reductive elimination process. libretexts.org
For the coupling of aryl bromides like this compound, a variety of phosphine ligands have proven effective. For example, tricyclohexylphosphine (B42057) (PCy₃) and its derivatives are known to be excellent ligands for Suzuki couplings. nih.gov The development of biarylphosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), has significantly expanded the scope and efficiency of the reaction, particularly for challenging substrates. libretexts.org These ligands possess a combination of steric bulk and electron-donating properties that stabilize the palladium catalyst and enhance its reactivity. youtube.com In some cases, N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings, offering high stability and activity. yonedalabs.com The selection of the optimal ligand often depends on the specific substrates being coupled and may require empirical screening.
Buchwald-Hartwig Amination for C-N Bond Construction.researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by forming a C-N bond between an aryl halide and an amine. numberanalytics.comwikipedia.org This reaction has broad applications in the synthesis of pharmaceuticals, organic materials, and fine chemicals. youtube.comwikipedia.org The development of this method provided a milder and more general alternative to traditional methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a palladium(0)/palladium(II) manifold. youtube.comnumberanalytics.com The cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. numberanalytics.comchemeurope.com This step, often considered rate-determining, forms a palladium(II) intermediate. numberanalytics.comnih.gov Subsequently, in the presence of a base, the amine displaces the halide from the palladium center. youtube.comchemeurope.com The final step is reductive elimination from the palladium(II)-amido complex, which yields the desired arylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.com The choice of ligand is critical in facilitating each of these steps, particularly in promoting the reductive elimination and preventing the formation of catalytically inactive species. mit.edu
The Buchwald-Hartwig amination exhibits a broad substrate scope with respect to the amine coupling partner. numberanalytics.com Both primary and secondary amines, including aliphatic and aromatic amines, can be effectively coupled with aryl halides. organic-chemistry.org For this compound, this allows for the introduction of a wide range of nitrogen-containing functionalities.
The reaction tolerates a variety of functional groups on both the amine and the aryl halide. numberanalytics.com However, sterically hindered amines can sometimes pose a challenge, requiring more reactive catalyst systems, often employing bulky and electron-rich phosphine ligands developed by Buchwald and others. youtube.comresearchgate.net In cases where direct amination with ammonia (B1221849) is difficult due to its tight binding to palladium, ammonia equivalents such as benzophenone (B1666685) imine can be used, followed by hydrolysis to furnish the primary aniline. wikipedia.org
Table 2: Examples of Buchwald-Hartwig Amination with this compound and Various Amines
| Amine Nucleophile | Coupled Product | Notes |
| Aniline | 2-(Phenylamino)-1,4-benzenedicarbonitrile | A common primary aromatic amine coupling partner. |
| Morpholine | 2-Morpholino-1,4-benzenedicarbonitrile | A typical secondary cyclic amine. |
| n-Hexylamine | 2-(Hexylamino)-1,4-benzenedicarbonitrile | A representative primary aliphatic amine. mit.edu |
| Diethylamine | 2-(Diethylamino)-1,4-benzenedicarbonitrile | A common secondary aliphatic amine. |
| Benzophenone imine (followed by hydrolysis) | 2-Amino-1,4-benzenedicarbonitrile | An ammonia equivalent for the synthesis of primary anilines. wikipedia.org |
Stille and Negishi Coupling Reactions
Detailed research findings on the Stille and Negishi coupling reactions of this compound, including its compatibility with organostannane and organozinc reagents and the regiochemical control of these processes, are not extensively available in the public domain. General principles of these reactions suggest that the carbon-bromine bond would be the reactive site for cross-coupling.
Compatibility with Organostannane and Organozinc Reagents
Specific studies detailing the compatibility of this compound with a range of organostannane and organozinc reagents are not presently found in surveyed scientific literature. In principle, palladium-catalyzed cross-coupling reactions like the Stille and Negishi couplings are known for their tolerance of various functional groups. The electron-withdrawing nature of the two nitrile groups on the aromatic ring would likely influence the reactivity of the C-Br bond.
Regiochemical Control in Coupling Processes
Given that this compound has only one halogen substituent, the primary regiochemical question would concern the selective coupling at the C-Br bond over any potential activation of the C-CN bonds. Typically, palladium-catalyzed cross-coupling reactions are highly selective for carbon-halogen bonds over carbon-nitrile bonds.
Sonogashira Coupling for Alkynylation Reactions
Mizoroki-Heck Reaction Applications
The Mizoroki-Heck reaction, which couples alkenes with aryl halides, is a powerful tool in organic synthesis. However, specific applications of this reaction utilizing this compound as the aryl halide component are not described in the available research. The general mechanism involves the palladium-catalyzed reaction of the aryl halide with an alkene in the presence of a base.
Transformations Involving the Nitrile Functionalities
The transformation of the nitrile groups in this compound offers pathways to other functional groups.
Selective Hydrolysis and Amidation of Nitriles
Information regarding the selective hydrolysis and amidation of the nitrile functionalities in this compound is limited in the available literature. General chemical principles suggest that the two nitrile groups could be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. Achieving selective mono-hydrolysis or mono-amidation would likely require careful control of reaction conditions to differentiate between the two electronically similar nitrile groups.
Reduction Reactions to Amines and Imines
The nitrile functional groups of this compound can be reduced to form amines and imines, which are versatile intermediates in organic synthesis. The reduction of nitriles typically requires strong reducing agents.
One common method for the reduction of nitriles to primary amines is through the use of lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic attack of the hydride on the nitrile carbon, followed by successive hydride transfers to form an intermediate imine anion, which is then further reduced to the amine. Hydrolysis of the resulting aluminum-amine complex yields the primary amine. libretexts.org
Another approach is catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, nickel, or palladium. libretexts.org While effective, this method may also lead to the reduction of other functional groups within the molecule if not carefully controlled.
Reductive amination offers a pathway to synthesize secondary and tertiary amines from aldehydes or ketones. This two-part process begins with the nucleophilic addition of an amine to a carbonyl group to form an imine, which is subsequently reduced to an amine using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orglumenlearning.commasterorganicchemistry.com
Imines can also be reduced to amines using various reagents. For example, trichlorosilane (B8805176) has been used for the reduction of N-aryl imines. organic-chemistry.org Additionally, a benzenedithiolate Rh(III) complex can catalyze the hydrogenation of imines under mild conditions. organic-chemistry.org
Table 1: Common Reagents for Nitrile and Imine Reduction
| Precursor | Product | Reagent(s) | Notes |
| Nitrile | Primary Amine | LiAlH₄, then H₂O | Strong reducing agent, reacts with many functional groups. |
| Nitrile | Primary Amine | H₂/Catalyst (Pt, Ni, Pd) | Catalytic hydrogenation, conditions can be adjusted for selectivity. libretexts.org |
| Aldehyde/Ketone | Amine | NH₃ or Amine, followed by a reducing agent (e.g., NaBH₄, NaBH₃CN) | Reductive amination process. libretexts.orglumenlearning.commasterorganicchemistry.com |
| Imine | Amine | Trichlorosilane | Effective for N-aryl imines. organic-chemistry.org |
| Imine | Amine | [TpMe₂Rh(o-S₂C₆H₄)(MeCN)], H₂ | Catalytic hydrogenation under mild conditions. organic-chemistry.org |
[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile groups of this compound can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. A prominent example is the formation of tetrazoles through the reaction of nitriles with azides. researchgate.netacs.org
Tetrazoles are important compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. researchgate.netnih.gov The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). organic-chemistry.orgthieme-connect.com
The mechanism of tetrazole formation can vary. It can proceed through a concerted [3+2] cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. acs.org The reaction is often catalyzed by acids or metal salts, such as zinc salts, which activate the nitrile group towards nucleophilic attack. organic-chemistry.org Microwave heating has been shown to accelerate these reactions significantly. organic-chemistry.org
An alternative approach involves the use of an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, which allows the reaction to proceed under neutral conditions. organic-chemistry.org
Table 2: Conditions for Tetrazole Formation from Nitriles
| Nitrile Substrate | Reagents | Catalyst/Conditions | Product |
| Aromatic Nitriles | NaN₃ | Zn salts in water | 5-Aryl-1H-tetrazole organic-chemistry.org |
| Organic Nitriles | NaN₃ | Iodine or silica-supported NaHSO₄ | 5-Substituted-1H-tetrazole organic-chemistry.org |
| Organic Nitriles | NaN₃ | In situ generated organocatalyst, microwave heating | 5-Substituted-1H-tetrazole organic-chemistry.org |
| Aryl Halides | NaN₃ | Pd(0)/Fe(III) catalysis | Aryl Tetrazole organic-chemistry.org |
Nickel-Catalyzed Thiolation via C-CN Bond Cleavage
A significant transformation of aryl nitriles, including this compound, is the nickel-catalyzed thiolation that proceeds through the cleavage of the C-CN bond. This reaction provides a direct method to synthesize valuable aryl thioethers. nih.govethz.chresearchgate.net
This process typically employs a nickel(0) catalyst, such as Ni(COD)₂, in conjunction with a phosphine ligand, with 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) being particularly effective. nih.govchemrxiv.orgthieme-connect.com The reaction is generally carried out in the presence of a base, such as potassium tert-butoxide (KOtBu), in a solvent like 1,4-dioxane. nih.govethz.ch
The proposed mechanism involves the oxidative addition of the nickel(0) catalyst to the C-CN bond of the aryl nitrile. This is followed by transmetalation with a potassium thiolate (formed from the reaction of a thiol with the base) and subsequent reductive elimination to yield the aryl thioether and regenerate the nickel(0) catalyst. nih.govethz.ch This methodology has demonstrated a broad substrate scope and high functional group tolerance. researchgate.netthieme-connect.com
Table 3: Key Components for Nickel-Catalyzed Thiolation of Aryl Nitriles
| Component | Example | Role |
| Catalyst | Ni(COD)₂ | Source of Ni(0) nih.govthieme-connect.com |
| Ligand | dcype (1,2-bis(dicyclohexylphosphino)ethane) | Facilitates C-CN bond activation and C-S bond formation nih.govchemrxiv.orgthieme-connect.com |
| Base | KOtBu (potassium tert-butoxide) | Generates the active thiolate nucleophile nih.govethz.ch |
| Thiol Source | Various organic thiols | Provides the sulfur moiety nih.govthieme-connect.com |
| Solvent | 1,4-dioxane | Reaction medium nih.govchemrxiv.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
Directed Functionalization Strategies
The benzene ring of this compound is substituted with one electron-donating group (bromine) and two electron-withdrawing groups (nitriles). This substitution pattern dictates the regioselectivity of further functionalization through electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. lumenlearning.comlibretexts.orgyoutube.com The existing substituents on the ring influence the position of the incoming electrophile. youtube.comyoutube.comstudysmarter.co.uk
Deactivating and Meta-Directing Groups: The two nitrile groups are strong electron-withdrawing groups and are therefore deactivating and meta-directing. youtube.comrsc.org They withdraw electron density from the ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the meta position.
Nucleophilic Aromatic Substitution (NAS):
In nucleophilic aromatic substitution, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitrile groups in this compound, activates the ring for nucleophilic attack. chemistrysteps.comlibretexts.org
For a nucleophilic aromatic substitution to occur via the addition-elimination mechanism (SₙAr), the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance. chemistrysteps.comstackexchange.com
Influence of Existing Substituents on Regioselectivity
The regioselectivity of substitution on the this compound ring is a result of the combined electronic effects of the bromine and nitrile substituents.
For Electrophilic Aromatic Substitution: The positions ortho to the bromine atom are also meta to the two nitrile groups. The directing effects of the substituents are in conflict. The bromine atom directs incoming electrophiles to the positions ortho and para to it. The nitrile groups direct to the positions meta to them. In this case, the positions meta to the nitriles coincide with the positions ortho to the bromine. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the bromine atom.
For Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group. The nitrile groups are strong electron-withdrawing groups situated ortho and meta to the bromine. The ortho nitrile group will strongly activate the ring towards nucleophilic attack at the carbon bearing the bromine, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgstackexchange.com The meta nitrile group will have a weaker activating effect. Therefore, nucleophilic substitution is expected to readily occur, with the bromine being displaced by a nucleophile.
Compound Names
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-bromo-1,4-benzenedicarbonitrile derivatives in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial information, advanced techniques are required for unambiguous assignments, especially in complex or substituted derivatives.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignments
Multidimensional NMR experiments are essential for establishing the precise covalent framework of brominated dicarbonitrile derivatives. These techniques resolve spectral overlap and reveal through-bond correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For a derivative like 2,5-dibromoterephthalonitrile, which has a simple aromatic region, the single aromatic proton signal would show no cross-peaks, confirming its magnetic isolation. In more complex derivatives with multiple adjacent protons, COSY is critical for tracing proton-proton networks.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates protons directly to the carbons they are attached to. It is a powerful method for assigning carbon resonances. For instance, the aromatic proton signal would show a cross-peak to its corresponding aromatic carbon, definitively linking the two.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for assigning quaternary carbons and piecing together the molecular skeleton. For a derivative like 2,5-dibromoterephthalonitrile, the aromatic proton would show HMBC correlations to the neighboring bromine-bearing carbons and the nitrile carbons. These correlations are instrumental in confirming the substitution pattern. researchgate.net
A representative table of expected NMR assignments for a derivative such as 2,5-dibromoterephthalonitrile is presented below. The chemical shifts are estimated based on substituent effects.
| Atom Type | Expected Chemical Shift (ppm) | Key HMBC Correlations (from H) |
| Aromatic CH | ~8.1 ppm | C-Br, C-CN, C-H |
| Aromatic C-Br | ~125 ppm | - |
| Aromatic C-H | ~135 ppm | - |
| Nitrile CN | ~115 ppm | - |
| Aromatic C-CN | ~118 ppm | - |
This interactive table provides estimated NMR data for 2,5-dibromoterephthalonitrile. Actual values may vary.
Solid-State NMR for Crystalline Lattice Insights
Solid-State NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, offers valuable information about the structure of materials in their crystalline solid state. This technique is sensitive to the local electronic environment and can distinguish between molecules in different crystallographic environments, such as in polymorphs or co-crystals. For porous organic polymers derived from 2,5-dibromoterephthalonitrile, ¹³C CP/MAS NMR has been used to confirm the conversion of nitrile groups to amidoxime (B1450833) groups by observing the disappearance of the nitrile peak (around 115-120 ppm) and the appearance of a new peak characteristic of the amidoxime carbon. google.com This demonstrates the utility of ssNMR in verifying solid-state transformations and characterizing the structure of insoluble derivatives. google.com
X-ray Crystallography and Single-Crystal Diffraction
Single-crystal X-ray diffraction provides the definitive atomic-level structure of a crystalline material, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This technique has been pivotal in studying derivatives of this compound, particularly in understanding their solid-state behavior.
Elucidation of Intermolecular Interactions and Crystal Packing
The crystal packing of bromo-benzonitrile derivatives is governed by a variety of non-covalent interactions, such as halogen bonding (Br···Br or Br···N), hydrogen bonding (C-H···N), and π-π stacking. A detailed crystallographic study of 1,4-dibromo-2,5-bis(bromomethyl)benzene , a closely related derivative, reveals how these interactions dictate the supramolecular architecture. rsc.orgrsc.org In one of its polymorphic forms (Form I), molecules are linked by Br···Br interactions to form layers. rsc.org Specifically, the bromine atoms on the benzene (B151609) ring and those on the bromomethyl groups participate in these interactions, creating a robust network that defines the crystal's properties. rsc.org
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical area of study in materials science. The derivative 1,4-dibromo-2,5-bis(bromomethyl)benzene is known to exhibit dimorphism, existing as two distinct polymorphs (Form I and Form II) at different temperatures. rsc.orgrsc.org
Form I crystallizes in the triclinic space group P-1 and is the thermodynamically stable form at temperatures above approximately 135 °C. rsc.orgresearchgate.net
Form II crystallizes in the monoclinic space group P2₁/c and is the stable form at room temperature. rsc.orgresearchgate.net
The two forms are enantiotropically related, meaning their relative stability inverts at a specific transition temperature. rsc.org This relationship was determined through differential scanning calorimetry (DSC) and solvent-mediated conversion experiments. rsc.org The existence of polymorphism highlights how subtle changes in crystallization conditions can lead to different solid-state structures with potentially different physical properties.
Crystallographic Data for the Polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene rsc.org
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 5.3341(3) | 9.9475(10) |
| b (Å) | 6.8290(4) | 5.0831(4) |
| c (Å) | 8.2731(5) | 12.0284(11) |
| α (°) | 100.939(2) | 90 |
| β (°) | 94.272(2) | 109.831(4) |
| γ (°) | 108.790(2) | 90 |
| Volume (ų) | 272.58(3) | 571.21(9) |
| Temperature (K) | 173 | 173 |
This interactive table summarizes the unit cell parameters for the two known polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene.
Anisotropic Displacement Parameters and Thermal Vibrations
Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the magnitude and direction of thermal vibration for each atom in the crystal lattice. In the refinement of crystal structures of derivatives like 1,4-dibromo-2,5-bis(bromomethyl)benzene, hydrogen atoms are typically assigned isotropic displacement parameters (Uiso), while non-hydrogen atoms are refined with anisotropic parameters. iucr.orgsemanticscholar.org The analysis of ADPs can reveal information about the dynamic behavior of the molecule in the crystal. For example, larger ellipsoids on terminal groups, such as the bromine atoms of a bromomethyl group, indicate greater thermal motion or potential static disorder compared to the more constrained atoms of the central benzene ring. This information is crucial for a complete understanding of the crystal's dynamic nature.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Environment and Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the functional groups within a molecule and understanding the subtle electronic and structural influences of its environment. For derivatives of this compound, these methods provide detailed insights into the nitrile and halogen moieties, which are critical to the chemical and physical properties of these compounds.
Analysis of Nitrile and Halogen Stretching Frequencies
The vibrational frequencies of the nitrile (C≡N) and carbon-halogen (C-Br) bonds are particularly sensitive to their local chemical environment, including electronic effects from other substituents on the benzene ring and intermolecular interactions.
The C≡N stretching vibration in aromatic nitriles typically appears as a sharp, intense band in the infrared spectrum. spectroscopyonline.com For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹. spectroscopyonline.com The exact position is influenced by conjugation and the electronic nature of other ring substituents. spectroscopyonline.com In non-polar solvents, the nitrile stretch frequency shifts in concert with the solvent's polarity. nih.gov However, in protic solvents capable of hydrogen bonding, the nitrile stretch is known to exhibit a blue-shift (a shift to higher frequencies) due to quantum chemical effects. nih.govacs.org
The stretching vibration of the carbon-bromine (C-Br) bond in aromatic compounds is typically observed in the far-infrared region of the spectrum, often between 500 and 600 cm⁻¹. The precise frequency can be influenced by the substitution pattern on the aromatic ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational modes accurately, as demonstrated in studies of related brominated aromatic compounds like 2-bromobenzoic acid. nih.gov
Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 | FT-IR, Raman |
| Carbon-Bromine (C-Br) | Stretching | 500 - 600 | FT-IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C | Ring Stretching | 1400 - 1620 | FT-IR, Raman |
In-Situ Spectroscopic Monitoring of Reaction Progress
In-situ spectroscopic techniques, particularly FT-IR, are invaluable for monitoring the progress of chemical reactions in real-time. rsc.org By inserting an attenuated total reflectance (ATR) probe into a reaction vessel, spectra of the reaction mixture can be continuously collected. This allows for the tracking of the disappearance of reactant-specific peaks and the appearance of product-specific peaks.
For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine position or hydrolysis of the nitrile groups, in-situ FT-IR can provide crucial kinetic and mechanistic information. For instance, in a substitution reaction where the bromine atom is replaced, one would monitor the decrease in the intensity of the C-Br stretching vibration and the appearance of new vibrational modes associated with the incoming functional group. Similarly, the conversion of the nitrile groups can be followed by observing the decrease in the characteristic C≡N stretching band. This continuous monitoring allows for the precise determination of reaction endpoints and the identification of any transient intermediates. rsc.org
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry techniques offer unparalleled capabilities for the structural elucidation of organic molecules, providing information that goes far beyond simple molecular weight determination.
High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) is a cornerstone of modern chemical analysis, enabling the determination of the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm). This precision is sufficient to distinguish between molecules that have the same nominal mass but different elemental compositions.
For this compound (C₈H₃BrN₂), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is particularly notable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pair of peaks (M and M+2) in the mass spectrum, which is a clear indicator of the presence of a single bromine atom. HRMS can resolve these isotopic peaks and provide their exact masses, confirming the elemental formula.
Table 2: Theoretical Exact Masses of Major Isotopologues of this compound
| Isotopologue Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₈H₃⁷⁹BrN₂ | ⁷⁹Br | 205.9588 |
| C₈H₃⁸¹BrN₂ | ⁸¹Br | 207.9568 |
Fragmentation Pathway Analysis for Mechanistic Deductions
In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern is highly dependent on the molecular structure and can be used to deduce the connectivity of atoms and the nature of functional groups. This is often achieved through techniques like tandem mass spectrometry (MS/MS).
For this compound, electron ionization (EI) or collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways. These could include:
Loss of the bromine atom: This would result in a fragment ion corresponding to the 1,4-benzenedicarbonitrile radical cation.
Loss of a nitrile group: The expulsion of a neutral HCN molecule is a common fragmentation pathway for benzonitriles.
Cleavage of the aromatic ring: At higher energies, the benzene ring itself can fragment.
By analyzing the masses of these fragment ions, a detailed picture of the molecule's structure can be assembled. This information is also valuable for distinguishing between isomers, as different substitution patterns on the benzene ring will often lead to different fragmentation patterns. For example, the fragmentation of a related compound, 2-bromo-1,4-dimethylbenzene, shows a primary loss of the bromine atom followed by rearrangement and loss of methyl groups. nist.gov A similar initial loss of the halogen would be expected for this compound.
Theoretical and Computational Investigations of 2 Bromo 1,4 Benzenedicarbonitrile
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used technique for determining molecular properties. Unlike methods that consider isolated electrons, DFT accounts for the electron cloud and the exchange-correlation between electrons, providing more accurate results. researchgate.net
The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
It is well-established that unscaled DFT and Hartree-Fock (HF) methods can lead to underestimation and overestimation of the HOMO-LUMO gap, respectively. unl.eduunl.edu Therefore, semi-empirical scaling is often necessary to obtain values that are in better agreement with experimental data. unl.eduunl.edu
Table 1: Illustrative HOMO-LUMO Gap Data (Hypothetical for 2-Bromo-1,4-benzenedicarbonitrile)
| Computational Method | Basis Set | Unscaled HOMO (eV) | Unscaled LUMO (eV) | Unscaled Gap (eV) | Scaled Gap (eV) |
| DFT/B3LYP | 6-311++G(d,p) | -7.2 | -2.5 | 4.7 | Value |
| HF | 6-31G(d) | -9.8 | 0.5 | 10.3 | Value |
Electrostatic potential (ESP) surface maps are invaluable tools for visualizing the charge distribution on a molecule's surface and predicting its reactivity. walisongo.ac.idlibretexts.org These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
An ESP map displays the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral potential. researchgate.netyoutube.com The generation of an ESP map involves calculating the molecular surface and then mapping the electrostatic potential onto it. libretexts.org
For this compound, one would expect the nitrile groups, with their electronegative nitrogen atoms, to be regions of negative electrostatic potential (red or orange). The bromine atom, also being electronegative, would similarly contribute to a negative potential in its vicinity. Conversely, the hydrogen atoms on the benzene (B151609) ring would likely exhibit a positive electrostatic potential (blue). The careful and consistent scaling of the color map is crucial to avoid misleading interpretations when comparing different molecules. walisongo.ac.id
Quantum chemical calculations, particularly DFT, can be employed to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra). researchgate.net These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed assignment of the observed spectral bands.
The process involves optimizing the molecular geometry using a chosen DFT functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net Following optimization, vibrational frequency calculations are performed. It is common for calculated frequencies to be scaled by a factor to account for anharmonicity and other systematic errors in the computational method.
For a molecule like this compound, the predicted infrared (IR) spectrum would show characteristic stretching and bending vibrations for the C-Br, C≡N, and C-H bonds, as well as the aromatic ring vibrations. Comparing these calculated frequencies with an experimental IR spectrum allows for a confident assignment of the absorption bands.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C≡N stretch | Value | Value | ~2230 |
| C-Br stretch | Value | Value | ~650 |
| Aromatic C-H stretch | Value | Value | ~3100-3000 |
| Aromatic ring stretch | Value | Value | ~1600-1450 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states, activation energies, and the influence of the reaction environment.
Understanding a reaction's mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. smu.edu Computational methods can be used to locate the TS geometry and calculate its energy. youtube.com The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies can map out the potential energy surface of the reaction. This involves calculating the energies of the reactants, intermediates, transition states, and products. The reaction coordinate driving method can be used to determine the minimum energy path. nih.gov For instance, in the reaction of a related compound, 4,5-dibromo-1,2-diaminobenzene with copper cyanide, DFT calculations were used to identify two transition states and determine the activation energies for the two major steps of the reaction. researchgate.net
The solvent in which a reaction occurs can have a significant impact on its rate and mechanism. Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation.
For reactions of this compound, the polarity and hydrogen-bonding ability of the solvent could influence the stability of charged intermediates and transition states. For example, in the study of the reaction between 2-bromo-5-nitropyridine (B18158) and anilines in acetonitrile (B52724)/dimethylformamide mixtures, the solvent's hydrogen-bond donor property was found to play a dominant role in the solvation process and consequently in altering the reaction rate. researchgate.net Similar computational modeling could be applied to reactions involving this compound to understand how different solvents would affect the reaction pathway and energetics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Currently, there is a notable absence of publicly available research focused on the molecular dynamics simulations of this compound. Extensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing the use of molecular dynamics to investigate the conformational analysis or intermolecular interactions of this particular compound.
While molecular dynamics simulations are a powerful tool for understanding the behavior of molecules at an atomic level, it appears that dedicated studies applying this methodology to this compound have not been published or are not widely accessible. Such research would be invaluable for elucidating the dynamic behavior of the molecule, including the rotational freedom of the nitrile groups, the conformational preferences of the benzene ring system as influenced by its substituents, and the nature of its interactions with itself and other molecules in various environments.
Future computational studies employing molecular dynamics could provide significant insights into the structure-property relationships of this compound, which would be beneficial for its application in materials science and organic synthesis.
Applications in Advanced Materials Science and Engineering
Monomer in Polymer Chemistry and Network Architecture Design
The distinct functionalities of 2-Bromo-1,4-benzenedicarbonitrile allow it to serve as a key monomer in the synthesis of complex polymeric structures. Its contributions range from enhancing the thermal and mechanical properties of engineering plastics to forming the backbone of novel porous and electronically active polymers.
Synthesis of High-Performance Polymers (e.g., Polyimides, Poly(arylene ether nitriles))
Poly(arylene ether nitriles) (PAENs) are a class of high-performance engineering plastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.net These properties are derived from their chemical architecture, which consists of rigid aromatic units linked by flexible ether bonds. researchgate.net The synthesis of PAENs often involves the nucleophilic displacement reaction between a bisphenol and an activated dihalo-monomer. Aromatic dinitriles are particularly effective in this role, as the cyano groups activate the halogen atoms towards substitution.
While direct polymerization of this compound in this manner is less common than using its dichloro- or difluoro-analogs, its structure represents a functionalized dinitrile monomer. The cyano groups enhance the polymer's adhesion to various substrates and serve as potential sites for crosslinking, further improving the material's properties. researchgate.net The bromine atom can be retained in the final polymer backbone, imparting flame retardancy, or it can be used as a handle for post-polymerization modification to introduce other functional groups. The incorporation of dinitrile monomers leads to polymers with high glass transition temperatures (Tg) and excellent thermal stability, often exceeding 400°C. researchgate.net
Table 1: Properties of Poly(arylene ether nitrile) (PAEN) Systems
| Polymer System | Monomers | Glass Transition Temperature (Tg) | Key Findings/Applications | Reference |
|---|---|---|---|---|
| Carboxyl-functionalized PAENs (CPAENs) | 2,6-dichlorobenzonitrile, carboxyl-functionalized phenolphthalin, diphenol compounds | 181°C to 251°C | Thermally stable up to 400°C. | researchgate.net |
| Phthalazinone-based copoly(aryl ether nitrile)s (PPBENs) | 2,6-difluorobenzonitrile (DFBN), 4-(4-hydroxylphenyl)-2,3-phthalazin-1(2H)-one (DHPZ), 4,4′-dihydroxybiphenyl (BP) | Not specified in abstract | Good solubility in common polar aprotic solvents. | researchgate.net |
| PEN-Ph/TiO2-CN Composite | Phthalonitrile-terminated PEN (PEN-Ph), phthalonitrile-functionalized titanium dioxide (TiO2-CN) | Not specified in abstract | 3D crosslinked networks via thermal treatment, enhancing thermal stability and energy storage. | nih.gov |
| RS/BP-PEN System | 4,4′-biphenol (BP), hydroquinone (B1673460) (HQ), resorcinol (B1680541) (RS), dinitrile monomer | Not specified in abstract | Enhanced dielectric constant (εr) up to 4.1 by modulating monomer ratios. | nih.gov |
Development of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)
Porous organic frameworks (POFs) and their crystalline subclass, covalent organic frameworks (COFs), are materials characterized by large surface areas, permanent porosity, and high thermal and chemical stability. nih.gov A specific and important type of POF is the Covalent Triazine Framework (CTF). CTFs are constructed through the cyclotrimerization of aromatic nitrile monomers, which forms highly stable 1,3,5-triazine (B166579) rings as the linking nodes of the framework. nih.govrsc.org
The synthesis of CTFs is often carried out under ionothermal conditions, using a molten salt like zinc chloride (ZnCl₂) as both the solvent and catalyst at high temperatures. nih.govrsc.org this compound is an ideal precursor for this process. Its two nitrile groups can participate in the trimerization reaction to build the porous, two- or three-dimensional network. The resulting framework, a bromo-functionalized CTF (Br-CTF), would possess the inherent porosity and stability of a standard CTF, with the added advantage of having reactive bromine sites distributed throughout its structure. These sites can be used for post-synthetic modification, allowing for the covalent grafting of other functional molecules to tailor the framework's properties for specific applications like gas storage, separation, and catalysis. rsc.org
Table 2: Synthesis and Properties of Covalent Triazine Frameworks (CTFs)
| Framework | Monomer(s) | Synthesis Method | BET Surface Area (m²/g) | Key Application/Feature | Reference |
|---|---|---|---|---|---|
| CTF-1 | 1,4-dicyanobenzene | Ionothermal (ZnCl₂, 400°C) | Not specified in abstract | Pioneering crystalline triazine-based framework. | nih.gov |
| PCTF-1 | Triphenylamine-based nitrile | Ionothermal (ZnCl₂) | 853 | High CO₂/N₂ selectivity. | rsc.org |
| PCTF-4 | Triphenylamine and benzothiadiazole-based nitrile | Ionothermal (ZnCl₂) | 1404 | Highest CO₂ uptake (20.5 wt%) in its series due to polar benzothiadiazole groups. | rsc.org |
| pCTF-1 | Terephthalamide | P₂O₅-catalyzed condensation | 2034 | High CO₂ (21.9 wt%) and H₂ (1.75 wt%) uptake. | nih.gov |
| CTF-pyHT | Pyridine-based dinitrile | Modified ionothermal polymerization | 2475 (for related DCBP monomer) | Pyridine-functionalized framework. | acs.org |
Design of Conjugated Polymers for Electronic and Optoelectronic Devices
Conjugated polymers, which feature alternating single and double bonds along their backbone, are the cornerstone of many organic electronic devices. The ability to tune their electronic properties is critical for their function. This compound is an excellent building block for this purpose. The reactive C-Br bond makes it suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming the carbon-carbon bonds that constitute the polymer backbone. nih.govmdpi.com
By coupling this compound with various boronic acids or stannanes, chemists can precisely incorporate the electron-deficient benzenedicarbonitrile unit into a polymer chain. This is particularly useful for creating donor-acceptor (D-A) type conjugated polymers. In a D-A polymer, electron-rich (donor) and electron-poor (acceptor) units are alternated along the backbone. The benzenedicarbonitrile moiety serves as a strong acceptor, and when combined with a suitable donor monomer, it creates a material with a tunable band gap. This control over the electronic structure is essential for optimizing the performance of polymers in electronic and optoelectronic applications. mdpi.com
Precursor for Organic Electronic and Optoelectronic Materials
The inherent electronic properties of the this compound molecule make it a valuable precursor for materials used in devices that generate, manipulate, or detect light and electricity.
Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are multi-layered devices where the performance depends critically on the properties of each organic layer. oled.comresearchgate.net The electron-deficient nature of the 1,4-benzenedicarbonitrile core makes it a prime candidate for use in electron-transporting layers (ETLs) or as an acceptor component in the active layer of these devices. researchgate.netmdpi.com
In OLEDs, efficient injection and transport of electrons from the cathode to the emissive layer is crucial for achieving high quantum efficiency. oled.comjmaterenvironsci.com Materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels are required for this purpose. The strong electron-withdrawing nitrile groups in benzenedicarbonitrile derivatives lower the LUMO level, facilitating this electron injection and transport process. researchgate.net Similarly, in OPVs, the active layer consists of a blend of an electron donor and an electron acceptor material. nih.gov Upon light absorption, the donor generates an exciton (B1674681) (a bound electron-hole pair), which is then separated at the donor-acceptor interface. The acceptor material must have a suitable LUMO level to efficiently receive the electron. Benzenedicarbonitrile-based molecules, synthesized from precursors like this compound, can function as these n-type acceptor materials. mdpi.commdpi.com
Table 3: Performance of Devices Using Nitrile-Containing Organic Compounds
| Device Type | Compound/Material Class | Key Performance Metric | Role of Nitrile Group | Reference |
|---|---|---|---|---|
| OLED | TPAmbPPC (Pyridine-3,5-dicarbonitrile derivative) | Max. External Quantum Efficiency (EQE): 39.1% (greenish-yellow) | Acts as the acceptor unit in a Donor-Acceptor TADF emitter. | researchgate.net |
| OLED | TPAmCPPC (Pyridine-3,5-dicarbonitrile derivative) | Max. EQE: 26.2% (orange-red) | Acceptor modification tunes the emission color. | researchgate.net |
| OPV (DSSC) | 2-(4-(dimethylamino) benzylidene)malononitrile | Device fabricated (specific efficiency not detailed) | Cyano groups act as electron acceptors. | mdpi.com |
| OPV (ST-OPV) | Non-fullerene acceptor (NFA) with NIR absorption | Power Conversion Efficiency (PCE): 10.8%; Transparency: ~50% | While not all NFAs are nitrile-based, many successful ones incorporate cyano groups to tune electronic levels. | nih.gov |
Electron-Transporting and Hole-Transporting Materials
The efficient operation of many organic electronic devices relies on the balanced transport of charge carriers: electrons and holes. Materials are specifically designed to facilitate the movement of one type of charge while blocking the other. oled.com
Electron-Transporting Materials: The molecular structure of this compound is intrinsically suited for creating electron-transporting materials (ETMs). The two nitrile groups are powerful electron-withdrawing groups, which significantly lowers the LUMO energy level of the molecule. A low LUMO is a primary requirement for a material to accept electrons from a cathode or a donor molecule and transport them efficiently. researchgate.net Therefore, molecules and polymers derived from this compound are promising candidates for ETMs in OLEDs, OPVs, and other electronic devices.
Building Block for Fluorescent Probes and Sensors
The design of fluorescent probes and sensors is a significant area of research in materials science, with applications ranging from environmental monitoring to medical diagnostics. These sensors typically consist of a fluorophore, a signaling unit, and a recognition site (receptor) that selectively interacts with a target analyte. The interaction between the analyte and the receptor induces a change in the photophysical properties of the fluorophore, such as its fluorescence intensity or emission wavelength, allowing for the detection and quantification of the target.
Design of Chemo- and Biosensors with Tunable Emission
The tunability of a sensor's emission is a highly desirable feature, as it allows for the development of ratiometric sensors and sensors for multiplexed detection. This is often achieved by modifying the electronic structure of the fluorophore or by controlling processes such as photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET).
In principle, a molecule like this compound could serve as a precursor in the synthesis of such sensors. The nitrile groups can be chemically modified to introduce recognition moieties, while the bromo-substituted benzene (B151609) ring could act as a core for a fluorescent system. The bromine atom, for instance, could be replaced through cross-coupling reactions to introduce various functionalities that could modulate the photophysical properties of the resulting molecule. However, specific examples of such designs and their successful application using this compound as the starting material are not documented in the searched scientific literature.
Photophysical Studies of Modified Systems
A thorough understanding of the photophysical properties of a fluorescent probe is crucial for its practical application. This includes detailed studies of its absorption and emission spectra, quantum yield, and fluorescence lifetime in the presence and absence of the target analyte. Such studies provide insights into the sensing mechanism and the performance of the sensor.
While extensive photophysical data exists for a wide array of fluorescent dyes and their derivatives, specific studies focused on systems derived from this compound are not presently available. The influence of the bromo and dinitrile substituents on the excited state dynamics and emission characteristics of potential sensor molecules derived from this compound remains an area for future investigation.
Catalytic Applications and Mechanistic Aspects Involving 2 Bromo 1,4 Benzenedicarbonitrile Derivatives
Ligand Design for Homogeneous Catalysis
The nitrile functionalities of 2-bromo-1,4-benzenedicarbonitrile serve as effective coordination sites for a variety of transition metals, enabling the design of novel ligands for homogeneous catalysis.
Synthesis of Metal-Nitrile Complexes as Catalytic Precursors
The synthesis of metal-nitrile complexes is a fundamental step in developing catalysts. Nitriles, being weakly basic, often form labile complexes with transition metals, which can be advantageous for catalytic applications. wikipedia.org The general approach to synthesizing these complexes involves the reaction of a metal salt or a metal carbonyl complex with the nitrile-containing ligand. wikipedia.orgunibo.it
For instance, complexes of molybdenum and tungsten can be synthesized from their respective hexacarbonyl precursors. wikipedia.org Another common method involves the dissolution of an anhydrous metal salt directly in the nitrile, which can also serve as the solvent. wikipedia.org The synthesis of certain acetonitrile (B52724) complexes can even involve the nitrile acting as a reductant, as seen in the conversion of molybdenum pentachloride to a molybdenum(IV) complex. wikipedia.org
The trimethylamine-N-oxide (TMNO) strategy has been successfully employed for the synthesis of new nitrile and related imine/amine diiron complexes from their tris-carbonyl precursors. unibo.itnih.gov This method allows for the substitution of a carbonyl ligand with a nitrile ligand, yielding the desired metal-nitrile complex. unibo.itnih.gov
Here is a table summarizing various synthetic methods for metal-nitrile complexes:
| Metal Precursor | Reagent/Solvent | Product Type | Reference |
| Anhydrous Metal Salt | Nitrile (e.g., Acetonitrile) | Cationic Metal-Nitrile Complex | wikipedia.org |
| Metal Hexacarbonyl (e.g., Mo(CO)₆) | Nitrile | Heteroleptic Metal-Nitrile Carbonyl Complex | wikipedia.org |
| Molybdenum Pentachloride | Acetonitrile | Mo(IV)-Nitrile Complex | wikipedia.org |
| Tris-carbonyl Diiron Complex | Nitrile and TMNO | Diiron-Nitrile Complex | unibo.itnih.gov |
Exploration of Ligand Effects on Catalytic Activity and Selectivity
The electronic and steric properties of the nitrile ligand can significantly influence the catalytic activity and selectivity of the resulting metal complex. The substituent on the nitrile group can modulate the electron-donating or -withdrawing nature of the ligand, thereby affecting the electronic environment of the metal center. unibo.it
Studies on a series of [FeCp(Prophos)(NCR)]PF₆ complexes have demonstrated the effect of the nitrile substituent (R) on the stability of the metal-nitrile bond. unibo.itnih.gov The stability was found to follow the sequence: NCMe < NCEt < NCPh < NC(4-C₆H₄Me) < NC(4-C₆H₄NMe₂). unibo.itnih.gov This trend highlights how electron-donating groups on the benzonitrile (B105546) ring can strengthen the iron-nitrile bond. unibo.itnih.gov
In the context of palladium-catalyzed cascade reactions, the nature of the ligand is crucial for achieving high stereoselectivity and chemical yields. For example, in the synthesis of benzofuran (B130515) derivatives, palladium(II)bis(triphenylphosphine) dichloride has been identified as a suitable catalyst, indicating the importance of phosphine (B1218219) ligands in conjunction with the reacting substrate which may contain a nitrile group. researchgate.net
The following table illustrates the impact of ligand substituents on metal-nitrile bond strength:
| Nitrile Ligand (NCR) | Relative Bond Strength | Reference |
| NCMe | Weakest | unibo.itnih.gov |
| NCEt | unibo.itnih.gov | |
| NCPh | unibo.itnih.gov | |
| NC(4-C₆H₄Me) | unibo.itnih.gov | |
| NC(4-C₆H₄NMe₂) | Strongest | unibo.itnih.gov |
Role in Organocatalysis and Cooperative Catalysis
While direct applications of this compound in organocatalysis are not extensively documented in the provided search results, the principles of organocatalysis often involve the activation of substrates through the formation of transient reactive intermediates. For instance, in some organophotoredox reactions, electron-rich arenes are activated to participate in radical-radical coupling reactions. researchgate.net The electronic properties of substituents on the aromatic ring are critical in these transformations.
In the realm of cooperative catalysis, multiple catalytic systems can work in concert to achieve a desired transformation. For example, a combination of photoredox, copper, and Lewis acid catalysis has been used for the synthesis of dihydrofuran derivatives. researchgate.net The generation of intermediates through one catalytic cycle that can then be utilized in another is a key feature of such systems. nih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is paramount for its optimization and further development. This involves the identification of reaction intermediates and the study of kinetic parameters like turnover frequency and pathways of catalyst deactivation.
Identification of Reaction Intermediates in Catalytic Transformations
The identification of reaction intermediates provides crucial insights into the step-by-step process of a catalytic cycle. These intermediates are often transient and present in low concentrations, making their detection challenging. nih.gov
In some palladium-catalyzed reactions, intermediates such as vinylpalladium species are proposed to form during the cyclization of enynes. researchgate.net In four-component reactions involving alcohols, diazoesters, indoles, and aldehydes, the formation of an α,β-unsaturated iminium intermediate has been documented. nih.gov This intermediate is generated through a Knoevenagel-type condensation catalyzed by a Brønsted acid and an amine. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the stability of intermediates. nih.gov For example, DFT calculations have been used to explore the mechanism of four-component reactions and understand the origin of stereoselectivity. nih.gov
Studies on Turnover Frequency and Catalyst Deactivation
The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). The TOF represents the number of catalytic cycles that occur per unit time at a single active site. sciencenet.cnsci-hub.se The relationship between TOF and overpotential is a key characteristic of a catalyst's performance. sci-hub.se
Catalyst deactivation is a critical issue in industrial processes, leading to a loss of catalytic activity over time. nih.gov Deactivation can occur through various mechanisms, including thermal degradation, poisoning, and fouling by coke formation. nih.gov Mathematical models are often employed to describe the rate of catalyst deactivation, which can be dependent on time, temperature, and reactant concentrations. nih.gov
For instance, in the fluidized catalytic cracking process, catalyst deactivation due to coke formation is a well-studied phenomenon. nih.gov The rate of deactivation can sometimes be modeled using empirical power-law expressions. nih.gov In other cases, such as the deactivation of a PdO/Al₂O₃ catalyst during methane (B114726) oxidation, a two-term deactivation model was used to describe the rapid initial deactivation followed by slower particle agglomeration. nih.gov
The following table lists common mechanisms of catalyst deactivation:
| Deactivation Mechanism | Description | Reference |
| Thermal Degradation | Sintering or loss of active surface area at high temperatures. | nih.gov |
| Poisoning | Irreversible binding of impurities to active sites. | nih.gov |
| Fouling/Coking | Deposition of carbonaceous materials on the catalyst surface. | nih.gov |
| Mechanical Attrition | Physical breakdown of the catalyst particles. | nih.gov |
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Discovery
Predictive Synthesis: AI models could predict the optimal reaction conditions (catalyst, solvent, temperature) to synthesize the target molecule or its derivatives, maximizing yield and minimizing byproducts. rjptonline.org This is particularly valuable for complex reactions like late-stage functionalization. digitellinc.com
Regioselectivity Prediction: The models could accurately forecast the regioselectivity of reactions, for instance, in substitution reactions involving the bromine atom or the aromatic ring. digitellinc.com
Materials Discovery: By computationally screening virtual libraries of compounds derived from 2-Bromo-1,4-benzenedicarbonitrile, AI can identify candidates with desired electronic, optical, or porous properties for applications in organic electronics or as linkers in Metal-Organic Frameworks (MOFs). rjptonline.org This in-silico screening drastically reduces the number of wet-lab experiments required. digitellinc.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Accelerates the discovery of efficient synthetic routes and reduces experimental costs. rjptonline.org |
| Yield Optimization | Enables chemists to select high-yield reaction pathways, improving resource efficiency. rjptonline.org |
| Regioselectivity Forecasting | Provides precise control over the synthesis of specific isomers for targeted applications. digitellinc.com |
| In-Silico Screening | Rapidly identifies new materials with desirable properties for electronics, catalysis, or gas storage. |
Sustainable Synthesis and Circular Economy Approaches for Compound Lifecycle
The principles of green chemistry and the circular economy are becoming central to the chemical industry, aiming to reduce waste, minimize environmental impact, and conserve resources. mdpi.comtarosdiscovery.com The lifecycle of this compound and its derived materials presents a key opportunity for implementing these principles.
Future research should be directed towards:
Green Synthesis Routes: Developing eco-friendly protocols for the synthesis of this compound. This includes using water as a solvent, employing reusable heterogeneous catalysts, and designing reactions that run at ambient temperature and pressure to increase energy efficiency. tarosdiscovery.comrsc.org
Renewable Feedstocks: Investigating pathways to produce the precursor from bio-based sources or waste streams, moving away from a reliance on finite petrochemical resources. mdpi.comtarosdiscovery.com
Circular Design: When used as a monomer or building block for polymers or MOFs, designing these materials for circularity is crucial. This involves creating materials that can be easily depolymerized back to the monomer (chemical recycling) or biodegraded at the end of their life. researchgate.netfrontiersin.org The integration of green chemistry principles is fundamental to unlocking the economic and environmental benefits of a circular economy. mdpi.com
Bio-inspired and Biomimetic Applications of Derived Architectures
Nature provides a vast blueprint for the design of highly functional molecular systems. Bio-inspired and biomimetic chemistry seeks to mimic these biological structures and processes to create novel materials with advanced capabilities. The functional groups on this compound make it an excellent candidate for constructing complex, bio-inspired architectures, particularly within Metal-Organic Frameworks (MOFs).
As a derivative of 1,4-benzenedicarboxylic acid, which is a common linker in MOF synthesis, this compound can be used to build porous, crystalline materials. ekb.egchalcogen.roresearchgate.net The bromine and nitrile groups provide handles for post-synthetic modification, allowing for the introduction of further functionality. ekb.eg Unexplored avenues include:
Enzyme Mimicry: Designing MOFs with active sites that mimic the catalytic pockets of enzymes for highly selective chemical transformations.
Biomimetic Sensing: Creating materials with pores tailored to selectively bind specific biomolecules, acting as highly sensitive and specific sensors. Derivatives of related compounds like 2-amino-1,4-naphthoquinone have already shown promise as fluorescence probes. researchgate.net
Ion Channels: Constructing MOF-based channels that mimic the selective ion transport seen in biological membranes, with potential applications in separation technologies and energy storage.
Advanced Characterization Techniques for In-Operando Studies in Device Applications
To fully understand and optimize the performance of materials derived from this compound in real-world applications, it is essential to study them under operating conditions. Advanced in-operando characterization techniques allow researchers to observe the structural, chemical, and electronic changes in a material as it functions within a device, such as a battery, sensor, or catalyst.
Future research should employ a suite of these techniques to gain deeper insights. For instance, if a MOF synthesized from this linker is used as a catalyst, one could use:
In-situ X-ray Diffraction (XRD): To monitor changes in the crystalline structure of the MOF during a catalytic reaction. chalcogen.ro
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify reaction intermediates and understand the interaction between reactants and the catalyst's active sites. researchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data, providing insights into molecular geometry, electronic properties, and local reactivity, as has been done for similar halogenated benzene (B151609) derivatives. researchgate.net
These studies are critical for elucidating reaction mechanisms, identifying degradation pathways, and ultimately designing more robust and efficient devices.
Exploration of Multicomponent Reactions and Cascade Processes for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient approach to chemical synthesis. They align with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation. rsc.org
The structure of this compound, with its multiple reactive sites, is well-suited for the design of novel MCRs and cascade reactions. Future research should aim to:
Develop Novel MCRs: Design one-pot reactions that utilize the bromine and nitrile functionalities to rapidly construct complex heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. ontosight.ai
Design Cascade Reactions: Explore sequential reactions where an initial transformation at one functional group (e.g., substitution of the bromine) triggers a subsequent reaction at another site (e.g., cyclization involving a nitrile group). This strategy allows for the efficient synthesis of intricate molecular architectures from a simple starting material.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-1,4-benzenedicarbonitrile in laboratory settings?
The synthesis typically involves bromination of 1,4-benzenedicarbonitrile derivatives. A common approach is electrophilic aromatic substitution using brominating agents like -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C). Alternatively, direct bromination with elemental bromine (Br₂) in a non-polar solvent (e.g., CCl₄) can be employed, though this requires strict control of stoichiometry to avoid over-bromination . Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, achieving >95% purity as verified by GC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- ¹H/¹³C NMR : The bromine atom induces distinct deshielding effects on adjacent protons. For example, aromatic protons near the bromine substituent typically resonate at δ 7.8–8.2 ppm, while nitrile groups appear as sharp singlets in ¹³C NMR (δ ~115 ppm) .
- IR Spectroscopy : Confirm nitrile groups via strong absorption bands at ~2230 cm⁻¹ and C-Br stretches at ~560 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 227 (calculated for C₈H₃BrN₂O₂) with fragmentation patterns consistent with bromine loss .
Q. What are the critical safety considerations for handling this compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
- Handling : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic HBr fumes under heating or acidic conditions .
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste streams .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of 1,4-benzenedicarbonitrile derivatives?
The bromine atom acts as an electron-withdrawing group, significantly lowering the electron density of the aromatic ring. This enhances the electrophilicity of the nitrile groups, making them more reactive in nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Computational studies (DFT) show a Hammett σₚ value of +0.23 for Br, which correlates with observed regioselectivity in reactions like Ullmann couplings .
Q. What strategies mitigate solubility challenges in reactions involving this compound?
Due to its low solubility in polar solvents (e.g., water solubility <0.1 mmol/L ), researchers often:
- Use co-solvent systems (e.g., DMF/THF or DMSO/acetone) to enhance dissolution.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic reactions .
- Functionalize the nitrile groups transiently (e.g., as amidoximes) to improve solubility, followed by regeneration post-reaction .
Q. How can researchers resolve contradictions in reported reaction yields for Pd-catalyzed cross-couplings with this compound?
Discrepancies often arise from:
- Catalyst Selection : Pd(PPh₃)₄ may underperform compared to Pd(dba)₂/XPhos systems due to ligand steric effects.
- Purity of Starting Material : Impurities >2% (e.g., residual Br₂) can poison catalysts. Pre-purification via recrystallization is critical .
- Reaction Monitoring : Use in-situ techniques like FT-IR or LC-MS to track intermediate formation and optimize reaction times .
Q. What are the applications of this compound in materials science?
- Coordination Polymers : The nitrile groups act as ligands for transition metals (e.g., Cu⁺, Ag⁺), forming porous frameworks with tunable luminescence properties .
- Organic Semiconductors : Bromine enhances electron-deficient character, improving charge transport in n-type semiconductors (electron mobility ~0.1 cm²/V·s in thin-film transistors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
